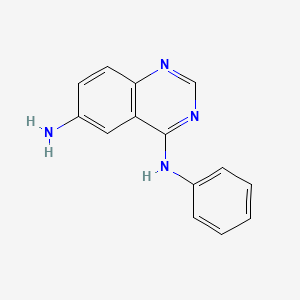

N4-Phenylquinazoline-4,6-diamine

Description

N4-Phenylquinazoline-4,6-diamine is a quinazoline derivative characterized by a phenyl group at the N4 position and amino groups at the 4- and 6-positions of the quinazoline core. Quinazoline derivatives are widely studied for their pharmacological properties, including kinase inhibition, anticancer activity, and enzyme modulation. The structural flexibility of the quinazoline scaffold allows for diverse substitutions, enabling fine-tuning of biological activity and selectivity .

Properties

Molecular Formula |

C14H12N4 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

4-N-phenylquinazoline-4,6-diamine |

InChI |

InChI=1S/C14H12N4/c15-10-6-7-13-12(8-10)14(17-9-16-13)18-11-4-2-1-3-5-11/h1-9H,15H2,(H,16,17,18) |

InChI Key |

MJMYCJSNBBYTCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity of quinazoline-4,6-diamine derivatives is highly dependent on substituents at the N4 and N6 positions. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Withdrawing Groups (e.g., Cl, CF₃) at N4 enhance binding to hydrophobic pockets in kinase domains, improving potency .

- Bulkier Substituents (e.g., 2-(4-phenoxyphenyl)ethyl in ) increase specificity for mitochondrial targets but may reduce cell permeability.

- Heterocyclic Additions (e.g., triazolopyridine in Tucatinib) confer selectivity for HER2 over EGFR, critical for reducing off-target effects .

Structure-Activity Relationship (SAR) Trends

- N4 Aryl Groups: Electron-deficient aryl groups (e.g., 3-chloro-4-fluorophenyl) enhance binding to ATP pockets in kinases . Phenoxyethyl chains () improve specificity for mitochondrial targets .

- C7 Modifications :

- Methoxy or thioether groups () increase solubility and modulate pharmacokinetics .

Preparation Methods

Nucleophilic Substitution Followed by Reduction

The most well-documented synthesis of N⁴-phenylquinazoline-4,6-diamine begins with 4-chloro-7-fluoro-6-nitroquinazoline as the starting material. This route involves three sequential steps:

-

Substitution at the C4 Position :

The chloro group at position 4 of the quinazoline ring is replaced via nucleophilic aromatic substitution (SNAr) with aniline derivatives. For example, reaction with 4-chloro-3-trifluoromethylaniline in acetonitrile at 60°C yields the intermediate N⁴-(4-chloro-3-trifluoromethylphenyl)-7-fluoro-6-nitroquinazolin-4-amine . -

Methoxy Group Introduction :

The 7-fluoro substituent is displaced by methoxide under basic conditions, forming N⁴-(4-chloro-3-trifluoromethylphenyl)-7-methoxy-6-nitroquinazolin-4-amine . This step typically employs sodium methoxide in methanol at reflux. -

Nitro Group Reduction :

The nitro groups at positions 6 and 4 are reduced to amines using hydrazine hydrate and ferric chloride in ethanol. This step proceeds at 80°C with activated carbon to adsorb byproducts, achieving a yield of 75.4% .

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Substitution | 4-chloro-3-trifluoromethylaniline, 60°C | 82 |

| Methoxylation | NaOMe, MeOH, reflux | 91 |

| Reduction | NH₂NH₂·H₂O, FeCl₃, EtOH, 80°C | 75.4 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts substitution and reduction efficiencies. Polar aprotic solvents like acetonitrile enhance SNAr reactivity by stabilizing transition states. Conversely, ethanol’s protic nature facilitates nitro group reduction by stabilizing intermediates during hydrazine-mediated reactions.

Catalytic Systems

Ferric chloride acts as a Lewis acid catalyst during the reduction step, accelerating electron transfer from hydrazine to the nitro groups. Replacing FeCl₃ with palladium on carbon (Pd/C) under hydrogen atmosphere has been explored for analogous reductions but risks over-reduction or debenzylation.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes in quinazoline derivatization. For example, 4-phenylquinazolin-2(1H)-one derivatives are synthesized in 1 hour under microwave conditions. Adapting this approach could streamline the preparation of N⁴-phenylquinazoline-4,6-diamine.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR spectra of N⁴-phenylquinazoline-4,6-diamine exhibit distinct signals:

Q & A

Q. How can researchers optimize the synthesis of N4-Phenylquinazoline-4,6-diamine derivatives for reproducibility?

Answer: The synthesis of this compound derivatives involves multi-step reactions requiring precise control of solvents, temperature, and stoichiometry. For example, the condensation of 2-amino-5-nitroanthranilonitrile with substituted anilines in dimethylformamide (DMF) under reflux yields intermediates, followed by reduction using Pd/C and hydrazine hydrate to form the diamine core . Key optimizations include:

Q. What analytical techniques are critical for characterizing this compound derivatives?

Answer: Structural validation requires:

- 1H/13C NMR : To confirm aromatic proton environments and substituent integration (e.g., δ 8.62 ppm for pyrimidine-H in ) .

- IR spectroscopy : Detects functional groups like C=O (1686 cm⁻¹) and C-Br (528 cm⁻¹) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 401.51 for PR5-LL-CM01 in ).

- Elemental analysis : Ensures purity (>95% by GC or HPLC) .

Q. What is the proposed mechanism of action for this compound derivatives in EGFR inhibition?

Answer: These derivatives act as ATP-competitive inhibitors by binding to the kinase domain of EGFR. Molecular docking studies show that the quinazoline core occupies the hydrophobic pocket, while substituents like 3-bromophenyl enhance affinity through halogen bonding with Thr790 and Met793 residues . Methodological validation :

- In vitro kinase assays : Measure IC50 values against wild-type and mutant EGFR.

- Cellular assays : Assess antiproliferative effects in EGFR-overexpressing cancer lines (e.g., H1975) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of Toll-like receptor 7 (TLR7)-targeting this compound analogs?

Answer: SAR studies reveal that electron-withdrawing substituents (e.g., -CF3, -Cl) on the phenyl ring enhance TLR7 binding by stabilizing π-π interactions with Phe407. Conversely, bulky groups (e.g., 2,4,4-trimethylpentan-2-yl) reduce activity due to steric hindrance . Key methodologies :

Q. What strategies mitigate off-target kinase activity in this compound-based inhibitors?

Answer: To enhance selectivity:

- Scaffold hopping : Replace quinazoline with pyrazolo[3,4-d]pyrimidine (e.g., PR5-LL-CM01 in ) to exploit unique hinge-region interactions.

- Selective fluorination : Introduce 5-fluoro or 4-fluorobenzyl groups to avoid c-KIT binding .

- Kinome-wide profiling : Screen against panels of 400+ kinases to identify cross-reactivity (e.g., FLT3 vs. ABL1) .

Q. How do researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound derivatives?

Answer: Discrepancies often arise from poor pharmacokinetics (PK). Mitigation strategies :

- Metabolic stability assays : Incubate compounds with liver microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation).

- Prodrug design : Mask polar groups (e.g., morpholinopropoxy in ) to enhance oral bioavailability .

- Pharmacodynamic modeling : Correlate plasma exposure (AUC) with tumor growth inhibition in xenograft models .

Q. What computational tools are essential for predicting the allosteric modulation of GABA-B receptors by this compound analogs?

Answer: Derivatives like GS39783 enhance GABA-B receptor function by binding to an allosteric site distinct from orthosteric agonists. Methods include :

Q. How can researchers improve the metabolic stability of this compound derivatives?

Answer: Stability is enhanced via:

- Deuterium incorporation : Replace metabolically labile C-H bonds with C-D (e.g., n-Tetratriacontane-d70 in ).

- Steric shielding : Add methyl groups adjacent to reactive sites (e.g., 2-methyl in ).

- LC-MS/MS metabolite profiling : Identify major oxidative metabolites for iterative redesign .

Methodological Best Practices

Q. What data management practices ensure reproducibility in studies of this compound derivatives?

Answer: Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

Q. How can molecular dynamics (MD) simulations refine the design of this compound derivatives targeting FLT3-ITD mutations?

Answer: MD simulations (e.g., 100-ns trajectories) predict:

- Conformational flexibility : Monitor hinge-region residue motions (Asp698-Phe691) to optimize binding.

- Resistance mutations : Model gatekeeper residues (e.g., F691L) to design analogs resistant to mutation-induced inactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.